molecular formula C19H18N4O4S B2485529 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide CAS No. 303035-29-2

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide

Cat. No.: B2485529
CAS No.: 303035-29-2
M. Wt: 398.44
InChI Key: RALKQNKQXMQZOB-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, showing potential as antimicrobial agents. These compounds, including derivatives of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide, demonstrated promising antibacterial and antifungal activities in vitro, highlighting their potential in developing new antimicrobial therapies (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Potential

Research on the synthesis of novel compounds related to this compound has shown significant cytotoxic activity against human breast cancer cell lines. These findings indicate the compound's potential utility in anticancer drug development, with specific derivatives demonstrating promising results against cancer cells (Ghorab, Al-Said, & Nissan, 2012).

Chemical Synthesis and Applications

Further research includes the development of sulfonamide-derived compounds and their transition metal complexes, revealing moderate to significant antibacterial activity against various bacterial strains. These studies underscore the versatility of this compound derivatives in synthesizing compounds with potential biological applications (Chohan & Shad, 2011).

Structural and Vibrational Spectroscopy Analysis

Vibrational spectroscopy analysis of related compounds has provided insights into their stereo-electronic interactions, stability, and potential inhibition activities against viruses. Such studies contribute to understanding the molecular basis of the compound's biological activities, paving the way for further pharmaceutical applications (Jenepha Mary, Pradhan, & James, 2022).

Mechanism of Action

Target of Action

MLS000714795, also known as Mirvetuximab soravtansine , primarily targets the Folate Receptor Alpha (FRα) . FRα is overexpressed on the surface of epithelial tumor cells, characteristic of ovarian, endometrial, triple-negative breast, and non-small-cell lung cancers .

Mode of Action

Mirvetuximab soravtansine is an antibody-drug conjugate (ADC) formed by a monoclonal antibody that targets FRα, covalently joined by a cleavable disulfide linker to the genotoxic compound DM4 . After an ADC/receptor complex is formed, mirvetuximab soravtansine is internalized, and DM4 is released inside the cell . DM4 leads to cell-cycle arrest and apoptosis and is also able to diffuse into neighboring cells and induce further cell death .

Biochemical Pathways

The interaction of the ADC with FRα triggers the internalization of the complex, leading to the release of DM4 inside the cell . DM4, a potent inhibitor of microtubule dynamics, disrupts the microtubule network within the cell, leading to cell-cycle arrest and apoptosis .

Result of Action

The result of MLS000714795’s action is the induction of cell-cycle arrest and apoptosis in cancer cells overexpressing FRα . This leads to a reduction in tumor growth and potentially to tumor shrinkage .

Action Environment

The efficacy of MLS000714795 is influenced by the level of FRα expression on the surface of the cancer cells . Cells with higher FRα expression are more likely to be affected by the drug . Other factors, such as the tumor microenvironment and the presence of drug efflux pumps, could also influence the drug’s efficacy.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-14-11-12-20-19(21-14)23-28(25,26)17-9-7-15(8-10-17)22-18(24)13-27-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALKQNKQXMQZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.